molecular formula C10H10F3N B8698322 2-Methyl-4-(trifluoromethyl)indoline

2-Methyl-4-(trifluoromethyl)indoline

Cat. No.: B8698322
M. Wt: 201.19 g/mol
InChI Key: FFFZZGFSBBDKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 2-methyl and 4-trifluoromethyl groups in 2-Methyl-4-(trifluoromethyl)indoline makes it unique.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3

InChI Key

FFFZZGFSBBDKNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

209 mg of 95% sodium cyanoborohydride are added to a solution of 210 mg of 2-methyl-4-trifluoromethyl-1H-indole in 8 ml of acetic acid, cooled to 15° C. The reaction mixture is stirred for 16 hours at ambient temperature and then poured into an aqueous ammonia solution (pH=9). The aqueous phase is extracted with methylene chloride and the combined organic phases are washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure, so as to give 196 mg of 2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole in the form of a pale yellow liquid, which is used in the next step.
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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